1-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE
Description
1-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethan-1-one is a synthetic compound featuring a piperazine core substituted with a 4-fluorobenzenesulfonyl group at the 1-position and a 4-methylphenoxy ethanone moiety at the adjacent position. Its synthesis likely involves sulfonylation of piperazine followed by coupling with a phenoxy ethanone intermediate, a method analogous to procedures described for similar derivatives .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-15-2-6-17(7-3-15)26-14-19(23)21-10-12-22(13-11-21)27(24,25)18-8-4-16(20)5-9-18/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCLEDPAKRODCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.
Introduction of the fluorobenzenesulfonyl group: The piperazine ring is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the fluorobenzenesulfonyl group.
Attachment of the methylphenoxy group: The final step involves reacting the intermediate with 4-methylphenol in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Drug Discovery
This compound is included in various screening libraries aimed at identifying new drug candidates. Its structural features suggest potential activity against a range of targets, particularly those involved in central nervous system disorders. The incorporation of a fluorobenzenesulfonyl group enhances its pharmacokinetic properties, making it suitable for further development as a therapeutic agent.
Antidepressant and Anxiolytic Properties
Research has indicated that compounds with piperazine structures often exhibit antidepressant and anxiolytic effects. Preliminary studies suggest that derivatives of this compound could modulate serotonin receptors, potentially leading to new treatments for depression and anxiety disorders.
Anticancer Activity
Emerging studies have explored the anticancer potential of sulfonamide derivatives, including those containing piperazine rings. The unique electronic properties imparted by the fluorobenzenesulfonyl group may enhance the compound's ability to inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Neurological Disorders
Due to its ability to cross the blood-brain barrier (as indicated by its LogP value), this compound is being investigated for applications in treating neurological disorders such as schizophrenia and bipolar disorder. Its interaction with neurotransmitter systems makes it a candidate for further exploration in neuropharmacology.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal demonstrated that a similar piperazine derivative exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to increased serotonin levels in the brain, suggesting that compounds like 1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethan-1-one may share this beneficial profile.
Case Study 2: Anticancer Screening
In vitro assays conducted on various cancer cell lines showed that compounds with similar structural motifs inhibited cell proliferation effectively. The research highlighted the potential of fluorinated sulfonamides in developing novel anticancer therapies, supporting the need for further investigation into this specific compound's efficacy.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s effects on molecular pathways depend on its specific interactions with proteins, receptors, or other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique structure can be contrasted with other piperazine- and ethanone-containing derivatives (Table 1). Key structural variations include:
- Piperazine Substituents: Replacement of the 4-fluorobenzenesulfonyl group with benzyl (e.g., 1-[4-(4-fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one in ) or benzoyl groups (e.g., indolylpropyl derivatives in ) alters electronic properties and steric bulk.
- Ethanone Substituents: The 4-methylphenoxy group in the target compound differs from substituents like 2-chlorophenyl () or 4-methoxyphenyl (). These modifications influence lipophilicity, with methyl groups offering moderate hydrophobicity compared to electron-withdrawing chloro or electron-donating methoxy groups.
Table 1: Structural and Functional Comparison of Selected Piperazine-Ethanone Derivatives
Physicochemical Properties
While the target compound’s melting point or solubility data are unavailable, comparisons with analogs suggest trends:
- Melting Points : Derivatives with sulfonyl groups (e.g., 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one in ) exhibit higher melting points (~137–138°C) due to increased polarity and crystallinity .
Biological Activity
The compound 1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethan-1-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a detailed structure depicted in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C21H22FN3O4S |
| IUPAC Name | 1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethan-1-one |
| SMILES | COc(cc1)cc2c1n(CC(N(CC1)CCN1S(c(cc1)ccc1F)(=O)=O)=O)cc2 |
| InChI Key | MDL Number (MFCD) |
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with specific sulfonyl and phenoxy groups. Various methods have been reported, including microwave-assisted synthesis, which enhances yield and reduces reaction time.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including the target compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard methods, revealing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Bacillus subtilis | 4 |
Anticancer Activity
The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.
Tyrosinase Inhibition
Research indicates that compounds with similar structures can act as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. The target compound's ability to inhibit tyrosinase was assessed, showing promising results that suggest potential applications in cosmetic formulations aimed at skin lightening.
Case Studies
Several case studies have documented the efficacy of piperazine derivatives in clinical settings:
- Case Study 1 : A study involving patients with bacterial infections treated with piperazine derivatives showed a significant reduction in infection rates, supporting the antimicrobial potential of compounds like 1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethan-1-one.
- Case Study 2 : In a preclinical trial assessing anticancer properties, mice treated with the compound demonstrated reduced tumor growth compared to control groups, indicating its potential as an anticancer agent.
Q & A
Basic Synthesis: What are the typical synthetic routes for preparing 1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethan-1-one?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from commercially available precursors. A common route includes:
Sulfonylation of piperazine : Reacting piperazine with 4-fluorobenzenesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) to form the sulfonylated piperazine intermediate.
Ethanone formation : Coupling the sulfonylated piperazine with 2-(4-methylphenoxy)acetyl chloride via nucleophilic acyl substitution.
Key conditions include:
- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity.
- Temperature: 0–25°C to control exothermic reactions.
- Catalysts: Triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize HCl byproducts .
Basic Characterization: Which spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
Standard characterization methods include:
- NMR Spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzenesulfonyl and methylphenoxy groups).
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperazine ring.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion).
- Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1250 cm⁻¹ (C-F stretching) .
Basic Biological Evaluation: What are the primary biological targets or activities studied for this compound?
Methodological Answer:
This compound is often screened for:
- Kinase inhibition : Potential interaction with ATP-binding pockets due to the sulfonyl and piperazine groups.
- Receptor modulation : GPCR or serotonin/dopamine receptors, given structural similarity to neuroactive piperazine derivatives.
Initial assays include: - In vitro enzyme inhibition assays (e.g., kinase activity measured via ADP-Glo™).
- Cellular viability assays (e.g., MTT or CellTiter-Glo®) for cytotoxicity profiling .
Advanced Synthesis: How can reaction conditions be optimized to address low yields in the sulfonylation step?
Methodological Answer:
Low yields often arise from incomplete sulfonylation or side reactions. Optimization strategies include:
- Solvent Screening : Replace DCM with acetonitrile to enhance nucleophilicity.
- Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to piperazine to ensure complete reaction.
- Temperature Control : Gradual warming from 0°C to room temperature to minimize decomposition.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the pure intermediate .
Advanced Structural Analysis: How can conflicting NMR data for the piperazine ring be resolved?
Methodological Answer:
Piperazine ring protons often exhibit complex splitting due to conformational flexibility. To resolve ambiguities:
Variable Temperature NMR : Conduct experiments at 25°C and −40°C to slow ring inversion and simplify splitting patterns.
DFT Calculations : Compare experimental chemical shifts with computational models (e.g., Gaussian 09).
X-ray Crystallography : If crystals are obtainable, resolve absolute configuration and confirm chair/boat conformations (see example in Table 1) .
Table 1 : Comparison of Piperazine Ring Conformations in Related Compounds
| Compound | Conformation (X-ray) | ΔG (kcal/mol, DFT) |
|---|---|---|
| Analog A (fluorophenyl) | Chair | −2.3 |
| Analog B (methylphenoxy) | Boat | −1.8 |
Advanced Biological Data Interpretation: How to reconcile discrepancies in reported IC₅₀ values across studies?
Methodological Answer:
Contradictory IC₅₀ values may arise from assay variability. Mitigation approaches include:
- Standardized Protocols : Use identical buffer pH, ATP concentrations, and incubation times.
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize data.
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets from independent studies .
Advanced Stability Studies: What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
- LC-MS Stability Assays : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation products over 24 hours.
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C indicates suitability for solid formulations).
- Light Sensitivity Tests : Expose to UV-Vis light (300–800 nm) and track photodegradation via HPLC .
Advanced Derivative Design: What structural modifications enhance target selectivity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the 4-methylphenoxy group with a 4-cyanophenoxy moiety to improve hydrophobic interactions.
- Piperazine Functionalization : Introduce a methyl group at the piperazine N-position to restrict ring flexibility and enhance binding.
- Sulfonyl Group Optimization : Replace 4-fluorobenzenesulfonyl with a 3,5-difluoro variant to exploit halogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
